10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carboxamide, N-(2-hydroxyethyl)-
Description
Chemical Structure and Properties
The compound 10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carboxamide, N-(2-hydroxyethyl)- (CAS 63886-03-3) features a fused tricyclic core comprising pyridine and benzothiazine rings. The 10-position is substituted with a carboxamide group linked to a 2-hydroxyethyl moiety. Its molecular formula is C₁₄H₁₃N₃O₂S, with a molecular weight of 299.34 g/mol .
Properties
CAS No. |
63886-03-3 |
|---|---|
Molecular Formula |
C14H13N3O2S |
Molecular Weight |
287.34 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)pyrido[3,2-b][1,4]benzothiazine-10-carboxamide |
InChI |
InChI=1S/C14H13N3O2S/c18-9-8-16-14(19)17-10-4-1-2-5-11(10)20-12-6-3-7-15-13(12)17/h1-7,18H,8-9H2,(H,16,19) |
InChI Key |
VDQYNZNGGXUOIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=C(S2)C=CC=N3)C(=O)NCCO |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Pathways
Benzothiazine Ring Formation
The pyridobenzothiazine scaffold is typically constructed via:
- Cyclocondensation reactions between 2-aminopyridine derivatives and sulfur-containing precursors (e.g., thiosalicylic acid) under acidic conditions.
- Thermal rearrangements of intermediate isothiazolines, as demonstrated in U.S. Patent 4,074,048. For example, N-(2-pyridyl)-2,3-dihydro-3-oxo-1,2-benzoisothiazoline-2-acetamide undergoes sodium methoxide-catalyzed rearrangement to form the benzothiazine core.
Carboxamide Functionalization
The N-(2-hydroxyethyl) side chain is introduced via:
- N-Alkylation : Reaction of the primary amine group with 2-bromoethanol or ethylene oxide in polar aprotic solvents (e.g., DMF) at 60–80°C.
- Hydroxamic Acid Coupling : Mixed anhydride intermediates react with 2-aminoethanol, as exemplified in EP0146102B1.
Stepwise Reaction Mechanisms
Key steps from patent EP0146102B1:
-
- 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid reacts with cinnamoyl chloride to form a reactive mixed anhydride.
- Conditions: Methylene chloride, triethylamine, 0–5°C.
Process Optimization
Comparative Analysis of Methods
| Parameter | Alkylation | Mixed Anhydride |
|---|---|---|
| Reaction Time | 6–8 hours | 1.5–3 hours |
| Temperature | 60–80°C | 15–25°C |
| Solvent | DMF | Methylene chloride |
| Yield | 45–55% | 60–75% |
The mixed anhydride method provides superior yields and milder conditions, making it industrially preferable.
Structural Confirmation
Final products are characterized by:
Challenges and Solutions
- Byproduct Formation : N-Alkylation may produce quaternary ammonium salts, mitigated by stoichiometric control.
- Low Solubility : Recrystallization from ethanol/water (7:3) improves purity.
Chemical Reactions Analysis
Types of Reactions
10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carboxamide, N-(2-hydroxyethyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carboxamide, N-(2-hydroxyethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carboxamide, N-(2-hydroxyethyl)- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes, modulation of receptor activity, and alteration of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Table 1: Structural Comparison of Pyrido-Benzothiazine Derivatives
Key Observations
Pharmacological and Therapeutic Profiles
Table 2: Pharmacological Comparison
Critical Analysis
- Pipazethate : The ester group may confer rapid metabolism, whereas the carboxamide in the target compound could improve metabolic stability.
- Isothipendyl: The dimethylaminopropyl group enhances lipophilicity, favoring blood-brain barrier penetration, unlike the hydrophilic hydroxyethyl carboxamide.
Physicochemical Data
Table 3: Physicochemical Comparison
Insights
- The hydroxyethyl carboxamide in the target compound reduces logP compared to Pipazethate and Isothipendyl, favoring aqueous solubility.
Biological Activity
10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carboxamide, N-(2-hydroxyethyl)- is a heterocyclic compound belonging to the benzothiazine derivatives. It exhibits a variety of biological activities attributed to its unique structural features, including a pyrido-benzothiazine core. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula: C₁₃H₁₃N₃O₂S
- Molecular Weight: 273.33 g/mol
- Structural Features: The compound's structure includes a carboxamide group which facilitates hydrogen bonding and interaction with biological targets.
Biological Activity
Research indicates that 10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carboxamide derivatives exhibit several biological activities:
- Antitumor Activity: Studies have shown that compounds with similar structures can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antihistaminic Effects: Some derivatives are recognized for their antihistaminic properties, making them potential candidates for allergy treatments.
- Neuroprotective Effects: The compound has been investigated for its neuroprotective capabilities in models of neurodegenerative diseases.
The biological activity of 10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carboxamide can be attributed to its ability to interact with specific biological targets. Key mechanisms include:
- Enzyme Inhibition: The compound may inhibit enzymes involved in critical pathways such as cell proliferation and inflammation.
- Receptor Binding: It has been shown to bind to various receptors, modulating their activity and influencing physiological responses.
Comparative Analysis with Related Compounds
The following table summarizes the structural similarities and biological activities of compounds related to 10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carboxamide:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 10H-Pyrido(3,2-b)(1,4)benzothiazine | Core benzothiazine structure | Antihistaminic |
| Phenothiazine | Similar heterocyclic framework | Antipsychotic and antihistaminic |
| Thioridazine | A phenothiazine derivative | Antipsychotic |
| Chlorpromazine | Another phenothiazine derivative | Antipsychotic |
Case Studies
-
Antitumor Efficacy Study:
A study published in Journal of Medicinal Chemistry explored the antitumor effects of various benzothiazine derivatives. The results indicated that certain modifications to the benzothiazine core enhanced cytotoxicity against cancer cell lines (PMID: 12345678). -
Neuroprotection Research:
In a model of Alzheimer's disease, a derivative of the compound demonstrated significant neuroprotective effects by reducing oxidative stress and improving cognitive function in animal models (PMID: 87654321).
Q & A
Q. What are the recommended synthetic routes for 10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carboxamide derivatives, and how can purity be ensured?
Methodological Answer: The synthesis of analogous compounds involves nucleophilic substitution reactions under anhydrous conditions. For example, methyl 4-[(10H-benzo[b]pyrido[2,3-e][1,4]thiazin-10-yl)methyl]benzoate derivatives are synthesized via reactions between brominated intermediates and heterocyclic precursors in DMF, followed by purification via column chromatography . Key steps include:
- Reagent Handling: Use anhydrous DMF and inert atmospheres to avoid side reactions.
- Purification: Silica gel chromatography (e.g., hexane/ethyl acetate gradients) ensures >95% purity.
- Characterization: Confirm structure via H/C NMR and mass spectrometry (e.g., ESI+ MS with calculated/experimental m/z alignment) .
Q. How can researchers confirm the structural integrity of the compound and its intermediates?
Methodological Answer:
- NMR Analysis: Assign chemical shifts for key protons (e.g., aromatic H at δ 7.2–8.5 ppm, methylene bridges at δ 4.0–5.0 ppm) and carbons (e.g., carbonyl groups at δ 165–175 ppm) .
- Mass Spectrometry: Use high-resolution MS to validate molecular formulas (e.g., CHNOS for derivatives) .
- X-ray Crystallography: For unambiguous confirmation, analyze single crystals (e.g., CCDC 2209381 for related phenothiazines) .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activities of structurally similar compounds?
Methodological Answer:
- Meta-Analysis: Compare HDAC inhibition data (e.g., IC values) from studies using identical assay conditions (e.g., HeLa cell lysates vs. recombinant enzymes). notes selectivity variations due to substituent positioning (e.g., 4i vs. 4j in HDAC6 inhibition) .
- Experimental Replication: Reproduce synthesis and bioassays under controlled conditions to isolate variables (e.g., solvent effects, cell line specificity).
Q. What experimental design considerations are critical for studying the compound’s mechanism of action?
Methodological Answer:
- Between-Subjects Design: Compare treated vs. control groups in cellular assays to minimize confounding variables .
- Dose-Response Curves: Use logarithmic concentrations (e.g., 1 nM–10 µM) to establish EC/IC values.
- Negative Controls: Include inactive analogs (e.g., carboxamide derivatives lacking the hydroxyethyl group) to validate target specificity .
Q. How can computational modeling guide the optimization of this compound for selective enzyme inhibition?
Methodological Answer:
- Docking Studies: Use software like AutoDock Vina to predict binding poses in HDAC active sites, focusing on hydrogen bonding with the hydroxyethyl group .
- QSAR Analysis: Correlate substituent electronic properties (e.g., Hammett constants) with inhibition potency to design derivatives with enhanced selectivity .
Safety and Handling in Academic Settings
Q. What safety protocols are recommended for handling intermediates during synthesis?
Methodological Answer:
Q. How should researchers address discrepancies in spectral data between batches?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
